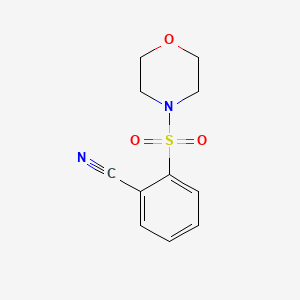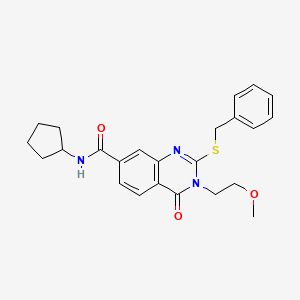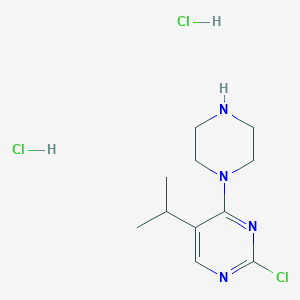![molecular formula C12H9N5O3S B2960058 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-45-4](/img/structure/B2960058.png)
3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” belongs to a class of compounds known as triazolopyrimidines. Triazolopyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure consisting of a pyrimidine ring and a 1,2,4-triazole ring . The exact molecular structure of “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” would require more specific information or computational analysis for accurate determination.Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines would depend on the specific substituents present on the molecule. In general, these compounds can undergo reactions typical of aromatic heterocycles .Applications De Recherche Scientifique
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of the triazolopyrimidine class have shown significant activity against various cancer cell lines. For instance, certain derivatives have demonstrated potent anticancer activity against A549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines . The presence of the nitro group and the sulfur-containing moiety in the compound may contribute to its cytotoxic effects, making it a candidate for further cancer research.
Antidiabetic Properties
Triazolopyrimidines, including derivatives of the compound , have been evaluated for their antidiabetic properties. They have been found to exhibit α-glucosidase inhibition activity, which is a therapeutic target for type 2 diabetes management . The inhibition of this enzyme slows down carbohydrate digestion, reducing the rate of glucose absorption and ultimately lowering postprandial blood glucose levels.
Antioxidant Effects
The antioxidant properties of triazolopyrimidines are also noteworthy. Compounds in this class have been reported to exhibit potent antioxidant activity, which is crucial in protecting cells from oxidative stress-induced damage . This activity is particularly important in the context of chronic diseases where oxidative stress plays a key role.
Antimicrobial Activity
Research has indicated that triazolopyrimidines possess antimicrobial activity against a range of microorganisms. This includes activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The compound’s ability to interfere with the growth and reproduction of these pathogens makes it a potential candidate for the development of new antimicrobial agents.
Enzyme Inhibition
The compound has been found to inhibit various enzymes, which is a valuable property in drug development. Enzyme inhibition can lead to therapeutic effects in conditions such as hypertension, Alzheimer’s disease, and more. For example, the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a target for Alzheimer’s disease treatment .
Pharmacophore in Drug Design
The triazolopyrimidine core of the compound serves as a pharmacophore in the design of drugs with diverse therapeutic applications. It is a key structural feature in drugs targeting a wide array of conditions, including bacterial infections, sleep disorders, and pain management . The versatility of this pharmacophore allows for the synthesis of compounds with tailored pharmacological profiles.
Mécanisme D'action
Target of Action
Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to inhibit c-met kinase , suggesting that this compound may have similar targets.
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to exhibit anti-tumor activity by inhibiting c-met kinase . This suggests that “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of c-met kinase, as seen in related compounds , can affect various cellular pathways, including those involved in cell growth, survival, and migration.
Result of Action
Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have demonstrated anti-tumor activity against various cancer cell lines , suggesting that this compound may have similar effects.
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c18-10-5-6-16-11(13-10)14-15-12(16)21-7-8-1-3-9(4-2-8)17(19)20/h1-6H,7H2,(H,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJQRYGWUDGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959978.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2959986.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2959988.png)
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2959995.png)
![2,6-dichloro-N-[4-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2959997.png)